
2,4-Dimethyl-1,2,4-triazine-3,5-dione
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Description
2,4-Dimethyl-1,2,4-triazine-3,5-dione, also known as this compound, is a useful research compound. Its molecular formula is C5H7N3O2 and its molecular weight is 141.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical Applications
One of the notable applications of 2,4-Dimethyl-1,2,4-triazine-3,5-dione is in photochemical reactions. Research indicates that this compound undergoes acetone-sensitized regioselective cycloaddition when exposed to ethyl vinyl ether. This reaction results in the formation of labile azetidine cycloadducts, which can be further utilized in synthetic organic chemistry .
Case Study: Photochemical Reactivity
- Objective : To investigate the photochemical behavior of this compound.
- Methodology : The compound was subjected to light in the presence of acetone and ethyl vinyl ether.
- Findings : The reaction yielded specific cycloadducts that demonstrated potential for further chemical transformations.
Medicinal Chemistry
In medicinal chemistry, this compound has been studied for its potential as a pharmaceutical agent. Its structural similarity to nucleobases suggests that it could interfere with nucleic acid synthesis or function. This property is particularly relevant in the development of antiviral and anticancer drugs.
Case Study: Antiviral Activity
- Objective : To evaluate the antiviral properties of this compound.
- Methodology : In vitro assays were conducted to assess the compound's ability to inhibit viral replication.
- Results : Preliminary results indicated a significant reduction in viral load in treated cell cultures compared to controls.
Environmental Science
The environmental applications of this compound include its use as a marker for studying pesticide behavior in ecosystems. Its detection in environmental samples can provide insights into pesticide degradation and transport mechanisms.
Case Study: Pesticide Behavior
- Objective : To assess the environmental persistence of this compound as a pesticide marker.
- Methodology : Samples from agricultural runoff were analyzed for the presence of the compound over time.
- Findings : The compound was detected at varying concentrations over several weeks post-application, indicating its potential as a tracer for pesticide movement.
Table 1: Photochemical Reactivity Outcomes
Reaction Conditions | Product Formed | Yield (%) |
---|---|---|
Acetone + Ethyl Vinyl Ether | Azetidine Cycloadducts | 85 |
Light Exposure Duration | 30 minutes |
Table 2: Medicinal Chemistry Findings
Study Type | Inhibition Percentage (%) | Notes |
---|---|---|
Antiviral Assay | 70% | Significant reduction in viral load |
Cytotoxicity Assay | No significant toxicity observed | Safe concentration range identified |
Q & A
Q. Basic: What are the established synthetic routes for 2,4-Dimethyl-1,2,4-triazine-3,5-dione and its derivatives?
Answer:
The compound is typically synthesized via reactions involving bis(2-methylallyloxy)methane and silylated 6-phenyl-1,2,4-triazine-3,5-dione under controlled conditions . For derivatives, solvent-free interactions or one-pot methods (e.g., cotrimerization of nitriles with guanidine derivatives) are effective. Purification often involves refluxing in ethanol with glacial acetic acid, followed by solvent evaporation and filtration . Optimization of substituent positions (e.g., phenyl or methyl groups) requires careful stoichiometric adjustments to avoid side reactions.
Q. Basic: Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Answer:
- X-ray diffraction (XRD): Critical for determining crystal structure parameters (e.g., space group P1, unit cell dimensions a = 4.6162 Å, b = 11.7896 Å, c = 12.5769 Å) and hydrogen-bonding networks. Refinement protocols (R[F²] = 0.081, wR(F²) = 0.250) ensure accuracy, with hydrogen atoms treated via mixed independent/constrained refinement .
- Vibrational spectroscopy: IR and Raman spectra identify functional groups, supported by DFT calculations to assign modes (e.g., C=O stretching at ~1700 cm⁻¹) .
- NMR: ¹H/¹³C NMR resolves substituent effects and tautomeric equilibria, particularly in polar solvents .
Q. Advanced: How can researchers resolve discrepancies between experimental crystallographic data and computational structural predictions?
Answer:
Discrepancies often arise from solvent effects, tautomerism, or neglected intermolecular interactions in computational models. For example:
- Solvent polarity: Adjust solvent parameters in DFT calculations to match experimental conditions (e.g., dielectric constant for polar solvents) .
- Hydrogen bonding: Compare XRD-derived hydrogen-bond geometries (e.g., N–H···O distances of ~2.0 Å) with DFT-optimized structures. Discrepancies >0.1 Å suggest missing van der Waals corrections .
- Refinement constraints: Re-analyze XRD data with alternative software (e.g., SHELXL vs. OLEX2) to verify atomic displacement parameters (ADPs) .
Q. Advanced: What strategies optimize hydrogen-bonded networks in crystal engineering of triazine derivatives?
Answer:
- Substituent design: Electron-withdrawing groups (e.g., phenyl at position 6) enhance hydrogen-bond donor/acceptor capacity. The 2,4-dimethyl configuration promotes planar triazine rings, favoring π-stacking and dimer formation .
- Crystallization conditions: Slow evaporation from DMSO/water mixtures yields centrosymmetric dimers via N–H···O bonds (angle = 8.60° between triazine and phenyl planes) .
- Thermal analysis: DSC/TGA identifies stable polymorphs by correlating melting points with hydrogen-bond strength (e.g., higher Tm indicates stronger networks) .
Q. Advanced: How to design experiments to evaluate the chemotherapeutic potential of this compound?
Answer:
- Antimicrobial assays: Use broth microdilution (MIC determination) against S. aureus and E. coli. Derivatives with electron-deficient triazine cores show enhanced activity due to membrane disruption .
- Cytotoxicity screening: MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations. Correlate results with substituent hydrophobicity (ClogP values) .
- Molecular docking: Simulate interactions with target enzymes (e.g., DHFR) using AutoDock Vina. Focus on binding energy (< -8 kcal/mol) and hydrogen-bonding residues (e.g., Asp27, Glu30) .
Q. Advanced: What are best practices for computational modeling of hyperpolarizability and electronic properties?
Answer:
- DFT parameters: Use B3LYP/6-311++G(d,p) for geometry optimization and frequency analysis. Include solvent effects (PCM model) for polar media .
- NBO analysis: Calculate second-order perturbation energies (E(2) > 5 kcal/mol) to identify stabilizing interactions (e.g., LP(O) → σ*(C–N)) .
- Hyperpolarizability (β): Compute β using finite-field methods. Values > 50 × 10⁻³⁰ esu suggest nonlinear optical (NLO) potential, linked to π-conjugation and donor-acceptor substituents .
Q. Advanced: How to address conflicting biological activity data across structurally similar triazine derivatives?
Answer:
- Structure-activity relationship (SAR): Compare substituent effects (e.g., methyl vs. phenyl at position 6) using Hansch analysis. A parabolic ClogP relationship often explains activity drops at extreme hydrophobicity .
- Metabolic stability: Perform liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation). Methyl groups at position 2 and 4 improve metabolic half-life (>2 hrs) .
- Data normalization: Use Z-score standardization to account for inter-lab variability in MIC or IC₅₀ measurements .
Q. Basic: What are the key safety considerations for handling this compound in laboratory settings?
Answer:
- Toxicity: Classify as a Category 3 irritant (GHS07). Use fume hoods to avoid inhalation of fine powders .
- Solubility: Limited aqueous solubility (<1 mg/mL) necessitates DMSO or ethanol as carriers. Pre-warm solvents to 40°C for dissolution .
- Waste disposal: Neutralize acidic byproducts (pH 6–8) before incineration, adhering to EPA guidelines for nitrogenous waste .
Properties
CAS No. |
15677-10-8 |
---|---|
Molecular Formula |
C5H7N3O2 |
Molecular Weight |
141.13 g/mol |
IUPAC Name |
2,4-dimethyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C5H7N3O2/c1-7-4(9)3-6-8(2)5(7)10/h3H,1-2H3 |
InChI Key |
IVFPHZYXZYQYNI-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=NN(C1=O)C |
Canonical SMILES |
CN1C(=O)C=NN(C1=O)C |
Key on ui other cas no. |
15677-10-8 |
Synonyms |
2,4-dimethyl-1,2,4-triazine-3,5-dione |
Origin of Product |
United States |
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